3-(2-Bromophenyl)-2-oxopropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGSFCWLPDCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120240-65-5 | |
| Record name | 3-(2-bromophenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Bromophenyl)-2-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Subject: 3-(2-Bromophenyl)-2-oxopropanoic acid | CAS Number: 120240-65-5
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)-2-oxopropanoic acid, a member of the α-keto acid chemical class. While specific literature on this particular molecule is limited, this document consolidates available data and provides expert insights based on established chemical principles and the known properties of structurally related compounds. This guide will cover the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted analytical characteristics, potential applications in research and drug development, and essential safety information. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its potential exploration as a building block in organic synthesis or as a pharmacologically active agent.
Introduction: The Significance of α-Keto Acids
Alpha-keto acids are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1] These molecules are of significant interest in both biochemistry and synthetic chemistry. In biological systems, α-keto acids are pivotal intermediates in crucial metabolic pathways, including the citric acid cycle and amino acid metabolism.[2] Prominent examples like pyruvic acid and α-ketoglutaric acid underscore their central role in cellular bioenergetics.[1]
From a synthetic chemistry perspective, α-keto acids are versatile building blocks. The presence of two adjacent carbonyl functionalities provides a rich platform for a variety of chemical transformations. They can serve as precursors to amino acids, participate in acylation reactions, and be used in the construction of complex heterocyclic scaffolds.[3][4] The subject of this guide, 3-(2-Bromophenyl)-2-oxopropanoic acid, combines the characteristic reactivity of an α-keto acid with the synthetic utility of a brominated aromatic ring, making it a potentially valuable, yet underexplored, chemical entity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(2-Bromophenyl)-2-oxopropanoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 120240-65-5 | Commercial Suppliers |
| Molecular Formula | C₉H₇BrO₃ | Commercial Suppliers |
| Molecular Weight | 243.05 g/mol | Commercial Suppliers |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from chemical structure |
| Purity (Commercial) | ≥95% | Commercial Suppliers |
Synthesis of 3-(2-Bromophenyl)-2-oxopropanoic Acid: A Plausible Pathway
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 2-bromobenzaldehyde.
Caption: Proposed two-step synthesis of 3-(2-Bromophenyl)-2-oxopropanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on known Darzens condensations and subsequent ester hydrolysis. Researchers should optimize conditions as necessary.
Step 1: Synthesis of Ethyl 3-(2-bromophenyl)oxirane-2-carboxylate (Glycidic Ester Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Base and Ester Addition: Cool the solution to 0 °C in an ice bath. To the dropping funnel, add a solution of ethyl dichloroacetate (1.1 equivalents) and sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: Add the contents of the dropping funnel to the reaction flask dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the ethyl 3-(2-bromophenyl)oxirane-2-carboxylate.
Step 2: Hydrolysis to 3-(2-Bromophenyl)-2-oxopropanoic acid
-
Saponification: Dissolve the purified glycidic ester from Step 1 in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture with cold, dilute hydrochloric acid until the pH is approximately 2.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-Bromophenyl)-2-oxopropanoic acid.
-
Purification: If necessary, the product can be further purified by recrystallization.
Analytical Characterization (Predicted)
As experimental spectra for 3-(2-Bromophenyl)-2-oxopropanoic acid are not publicly available, this section provides predicted data based on the analysis of its functional groups and structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, likely in the range of 7.0-7.8 ppm. The methylene protons adjacent to the aromatic ring would appear as a singlet or a multiplet, depending on the solvent and concentration, likely in the range of 3.5-4.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift.[7] The two carbonyl carbons (keto and carboxylic acid) are expected to have resonances in the downfield region of the spectrum, typically between 160 and 200 ppm.[8] The methylene carbon will likely appear in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Bromophenyl)-2-oxopropanoic acid is predicted to exhibit the following characteristic absorption bands:[9][10][11]
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Keto Group): A strong, sharp peak around 1720-1740 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[12]
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals characteristic of a substituted benzene ring.
Mass Spectrometry (MS)
In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode. A key feature will be the isotopic pattern characteristic of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13][14][15][16][17] Fragmentation may involve the loss of CO₂ from the carboxylic acid group.
Potential Applications in Research and Drug Development
The unique combination of an α-keto acid and a brominated aromatic ring in 3-(2-Bromophenyl)-2-oxopropanoic acid suggests several potential applications.
As a Synthetic Intermediate
-
Heterocyclic Synthesis: The dicarbonyl moiety can participate in condensation reactions with binucleophiles to construct a wide variety of heterocyclic systems, which are prevalent in medicinal chemistry.
-
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.
-
Acylating Agent: α-Keto acids can serve as acylating agents in certain reactions, offering an alternative to more reactive acyl chlorides.[4]
In Drug Discovery and Development
-
Enzyme Inhibition: α-Keto acids are known to be inhibitors of various enzymes, particularly those involved in amino acid metabolism. The 2-bromophenyl substituent could confer specific binding properties and potency.
-
Prodrug Design: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties.
-
Bioisosteric Replacement: The α-keto acid motif can be used as a bioisostere for other functional groups in the optimization of lead compounds.
The general biological importance of α-keto acids is well-documented, with roles in cellular metabolism, nitrogen balance, and antioxidant defense.[18][19]
Safety and Handling
As with any chemical, 3-(2-Bromophenyl)-2-oxopropanoic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[20][21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound is not available, brominated organic compounds should be handled with care, as many can be irritants or have other toxicological effects.[23][24] The general safety precautions for handling bromine-containing compounds should be observed.[20]
Conclusion
3-(2-Bromophenyl)-2-oxopropanoic acid represents a chemical entity with significant, yet largely unexplored, potential. Its structural features suggest its utility as a versatile intermediate in organic synthesis and as a candidate for biological screening in drug discovery programs. This guide has provided a foundational framework for understanding this molecule, including a plausible synthetic route and predicted analytical characteristics. It is our hope that this information will stimulate further research into the chemistry and potential applications of this promising compound.
References
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Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.[13]
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ResearchGate. (n.d.). IR-RA spectra for all α-keto acids studied here: pyruvic acid (PA,....[25]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.[17]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine.[24]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.).[12]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[20]
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NCBI. (2010, January 15). Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors.[29]
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CAMEO Chemicals - NOAA. (n.d.). BROMINE.[21]
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Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.[30]
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CDC. (2024, September 6). Bromine | Chemical Emergencies.[22]
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Sigma-Aldrich. (n.d.). 3-(2-Bromophenyl)propionic acid 97 15115-58-9.
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ChemicalBook. (n.d.). 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum.[31]
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Cambridge Isotope Laboratories. (n.d.). ɑ-Keto Acids.[32]
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Chemical Shifts. (n.d.). 1-(2-Bromophenyl)-2-methyl-3-buten-1-ol - Optional[13C NMR].[33]
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RSC Publishing. (n.d.). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling.[36]
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An In-Depth Technical Guide to 3-(2-Bromophenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)-2-oxopropanoic acid, a substituted α-keto acid of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, synthesis, characterization, and potential applications.
Introduction: The Significance of α-Keto Acids
α-Keto acids are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1] This unique structural arrangement imparts a high degree of chemical reactivity, making them versatile building blocks in organic synthesis and crucial intermediates in various metabolic pathways.[1][2] Their ability to participate in a wide range of chemical transformations, including nucleophilic addition, decarboxylation, and transamination, has led to their use in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities.[3][4] The introduction of a 2-bromophenyl substituent to the pyruvic acid backbone creates a molecule with tailored electronic and steric properties, opening avenues for novel chemical exploration and the development of targeted therapeutics.
Molecular Structure and Physicochemical Properties
3-(2-Bromophenyl)-2-oxopropanoic acid possesses the chemical formula C₉H₇BrO₃.[5] The molecular structure consists of a propanoic acid chain with a ketone at the C2 (α) position and a 2-bromophenyl group attached to the C3 (β) position.
The presence of the electron-withdrawing bromine atom on the phenyl ring and the α-keto and carboxylic acid functionalities are expected to significantly influence the molecule's reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | [5] |
| Molecular Weight | 243.05 g/mol | [5] |
| Monoisotopic Mass | 241.95786 Da | [5] |
| Physical Form | Solid (predicted) | [6] |
| SMILES | C1=CC=C(C(=C1)CC(=O)C(=O)O)Br | [5] |
| InChI | InChI=1S/C9H7BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | [5] |
Note: Some properties are predicted based on the analysis of similar compounds due to the limited availability of experimental data for this specific molecule.
Synthesis of 3-(2-Bromophenyl)-2-oxopropanoic Acid: A Proposed Pathway
Step 1: Synthesis of 3-(2-Bromophenyl)propionic Acid
A robust and scalable synthesis of 3-(2-bromophenyl)propionic acid has been reported, starting from 2-bromobenzaldehyde.[7][8] This method, often referred to as a "one-pot" synthesis, involves a series of reactions including condensation, reduction, hydrolysis, and decarboxylation.[7][8]
Caption: Synthesis of the precursor, 3-(2-bromophenyl)propionic acid.
Experimental Protocol:
-
To a suitable reaction vessel, add 2-bromobenzaldehyde and isopropylidene malonate in a formic acid/triethylamine system.
-
Heat the reaction mixture to facilitate condensation and reduction.
-
Upon completion of the reaction, add hydrochloric acid to induce hydrolysis and decarboxylation, followed by acidification to precipitate the crude product.[8]
-
Isolate the crude 3-(2-bromophenyl)propionic acid by filtration.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane to yield the pure 3-(2-bromophenyl)propionic acid.[7][8]
Step 2: α-Oxidation of 3-(2-Bromophenyl)propionic Acid
The conversion of the synthesized 3-(2-bromophenyl)propionic acid to the target α-keto acid can be achieved through selective oxidation at the α-carbon. Several methods are available for this transformation. A common and effective approach is bromination of the α-carbon followed by hydrolysis.
Caption: Proposed α-oxidation to yield the target compound.
Experimental Protocol:
-
Activate the carboxylic acid of 3-(2-bromophenyl)propionic acid, for instance, by converting it to an acyl halide.
-
Perform α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) or a mixture of red phosphorus and bromine.
-
Hydrolyze the resulting α-bromo acid to the corresponding α-hydroxy acid, which exists in equilibrium with the α-keto acid. In many cases, the α-keto acid is the more stable tautomer.
-
Purify the final product using techniques such as column chromatography or recrystallization.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(2-Bromophenyl)-2-oxopropanoic acid. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, typically in the range of 7.0-7.8 ppm. The methylene protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet or a multiplet around 4.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, often above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all nine carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid are expected to have the most downfield chemical shifts, typically in the range of 160-200 ppm. The carbon atom attached to the bromine will also exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected between 2500 and 3300 cm⁻¹. Two strong C=O stretching bands will be observed, one for the ketone (around 1720-1740 cm⁻¹) and another for the carboxylic acid (around 1700-1725 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₇BrO₃. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum, resulting in two molecular ion peaks separated by two mass units. Predicted mass spectrometry data suggests a [M-H]⁻ peak at m/z 240.95058.[10]
Mechanism of Action and Reactivity
The reactivity of 3-(2-Bromophenyl)-2-oxopropanoic acid is dominated by the α-keto acid moiety. This functional group can act as both an electrophile at the ketone carbonyl carbon and a nucleophile after enolization. The presence of the 2-bromophenyl group can influence the reactivity through steric and electronic effects.
α-Keto acids are known to be effective acylating agents, with the potential to release carbon dioxide as a benign byproduct.[4] The reactivity of the alpha hydrogens is also a key feature, allowing for enolate formation and subsequent reactions such as alkylation and condensation.[11]
Potential Applications in Research and Development
While specific applications of 3-(2-Bromophenyl)-2-oxopropanoic acid are not yet widely documented, its structural features suggest several promising areas of investigation:
-
Pharmaceutical Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituted phenyl ring is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Enzyme Inhibition Studies: Phenylpyruvic acid derivatives have been investigated as potential inhibitors of enzymes such as macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases.[12] The unique substitution pattern of 3-(2-Bromophenyl)-2-oxopropanoic acid may confer specific inhibitory properties.
-
Metabolic Research: Bromopyruvic acid, a related compound, is a known inhibitor of glycolysis and has been studied for its anticancer properties.[13][14] 3-(2-Bromophenyl)-2-oxopropanoic acid could be explored for similar or novel effects on cellular metabolism.
Safety, Handling, and Storage
Although a specific Material Safety Data Sheet (MSDS) for 3-(2-Bromophenyl)-2-oxopropanoic acid is not available, safety precautions can be inferred from data on structurally related compounds such as 3-(4-Bromophenyl)-2-oxopropanoic acid and 3-(2-bromophenyl)propionic acid.[5][6]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[2][11]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-(2-Bromophenyl)-2-oxopropanoic acid is a promising molecule for chemical synthesis and biomedical research. Its unique combination of a reactive α-keto acid moiety and a functionalized aromatic ring makes it a valuable tool for creating novel chemical entities. While further research is needed to fully elucidate its properties and applications, this technical guide provides a solid foundation for scientists and researchers interested in exploring the potential of this intriguing compound.
References
- Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
-
PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). Retrieved from [Link]
-
Georganics. (2024). Phenylpyruvic acid – preparation and application. Retrieved from [Link]
-
Anticancer Research. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Oxopropanoic acid(127-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 8. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. PubChemLite - 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 11. fishersci.com [fishersci.com]
- 12. reddit.com [reddit.com]
- 13. nbinno.com [nbinno.com]
- 14. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Safety of 3-(2-Bromophenyl)-2-oxopropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
Chemical and Physical Identity
Understanding the fundamental properties of 3-(2-Bromophenyl)-2-oxopropanoic acid is paramount for its effective and safe utilization.
| Property | Value | Source |
| Chemical Name | 3-(2-Bromophenyl)-2-oxopropanoic acid | N/A |
| Synonyms | 2-(2-bromobenzyl)-2-oxoacetic acid | N/A |
| CAS Number | 120240-65-5 | N/A |
| Molecular Formula | C₉H₇BrO₃ | N/A |
| Molecular Weight | 243.06 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | N/A |
Hazard Identification and Safety Precautions
Given the absence of a specific MSDS, a precautionary approach based on the constituent functional groups is essential. The primary hazards are associated with the reactivity of the α-keto acid moiety and the potential toxicity of the bromophenyl group.
Potential Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids and ketones, this compound is likely to be an irritant upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Toxicity: While specific toxicological data is unavailable, brominated aromatic compounds can exhibit varying degrees of toxicity. Ingestion or significant absorption may be harmful.
-
Reactivity: α-Keto acids are known to be reactive and can undergo decarboxylation, especially at elevated temperatures.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Disposal
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Reactivity and Synthetic Utility
The synthetic potential of 3-(2-Bromophenyl)-2-oxopropanoic acid stems from the reactivity of its α-keto acid functionality. These compounds are versatile precursors in a variety of organic transformations.[1][2]
Key Reactions:
-
Decarboxylation: Can lose carbon dioxide to form the corresponding aldehyde.
-
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by nucleophiles.
-
Acylation: α-Keto acids can act as acylating agents.[1]
-
Cross-Coupling Reactions: The bromophenyl group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.
Illustrative Synthetic Protocol: Suzuki Cross-Coupling
The following is a generalized, illustrative protocol for a Suzuki cross-coupling reaction using 3-(2-Bromophenyl)-2-oxopropanoic acid. Note: This is a hypothetical procedure and must be adapted and optimized for specific substrates and conditions.
Objective: To couple an arylboronic acid with 3-(2-Bromophenyl)-2-oxopropanoic acid.
Materials:
-
3-(2-Bromophenyl)-2-oxopropanoic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 3-(2-Bromophenyl)-2-oxopropanoic acid (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion
3-(2-Bromophenyl)-2-oxopropanoic acid is a valuable building block with significant potential for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its chemical properties and a commitment to rigorous safety protocols are essential for its successful and safe application in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly explore the synthetic utility of this versatile compound.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. [Link]
Sources
"3-(2-Bromophenyl)-2-oxopropanoic acid" potential research applications
Technical Whitepaper: 3-(2-Bromophenyl)-2-oxopropanoic Acid
Subtitle: Strategic Applications in Biocatalysis, Heterocyclic Synthesis, and MIF Tautomerase Inhibition
Executive Summary: The "Ortho-Bromo" Advantage
3-(2-Bromophenyl)-2-oxopropanoic acid (CAS: 120240-65-5), also known as (2-Bromophenyl)pyruvate , represents a high-value scaffold in organic and medicinal chemistry. Unlike its unsubstituted analog (phenylpyruvate), the presence of an ortho-bromine substituent introduces a critical "handle" for steric control and post-synthetic functionalization.
This guide outlines the compound's utility across three primary domains:
-
Biocatalysis: As the direct keto-acid precursor to L-2-Bromophenylalanine , a non-natural amino acid essential for peptide stapling and chiral ligand synthesis.
-
Medicinal Chemistry: As a structural probe for Macrophage Migration Inhibitory Factor (MIF) , targeting its phenylpyruvate tautomerase active site.
-
Heterocyclic Synthesis: As a divergent platform for accessing 7-bromoindoles and quinoxalines, where the bromine atom facilitates downstream palladium-catalyzed cross-coupling (Suzuki, Heck) to expand chemical space.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 3-(2-Bromophenyl)-2-oxopropanoic acid |
| Common Name | (2-Bromophenyl)pyruvic acid |
| CAS Number | 120240-65-5 |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol |
| Structural Feature | |
| Reactivity | Keto-enol tautomerism; Decarboxylation (oxidative); Transamination |
Critical Distinction: Do not confuse with 3-bromo-2-oxopropanoic acid (Bromopyruvic acid, CAS 1113-59-3), which is an alkylating agent. The target compound here is an aryl pyruvate.
Core Application I: Biocatalytic Synthesis of Non-Natural Amino Acids
The most immediate application of 3-(2-bromophenyl)-2-oxopropanoic acid is its conversion into L-2-bromophenylalanine via enzymatic transamination. This route offers high enantioselectivity (
Mechanism: Asymmetric Transamination
Transaminases (aminotransferases) transfer an amino group from a donor (e.g., L-aspartate or isopropylamine) to the
Experimental Workflow: Enzymatic Conversion
-
Enzyme: Broad-range
-Transaminase (commercial kits available, e.g., Codexis or similar). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amino Donor: Isopropylamine (shifts equilibrium by removing acetone).
Protocol (Bench Scale):
-
Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Loading: Dissolve 3-(2-bromophenyl)-2-oxopropanoic acid (10 mM) in the buffer. Use DMSO (5% v/v) as a co-solvent if solubility is limited.
-
Donor Addition: Add Isopropylamine (1.5 equivalents).
-
Initiation: Add Transaminase enzyme preparation (10 mg/mL lyophilized powder).
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Acidify to pH 2 with 1M HCl, extract unreacted keto acid with EtOAc. Adjust aqueous phase to pH 6 (isoelectric point) to precipitate L-2-bromophenylalanine or purify via ion-exchange chromatography.
Core Application II: MIF Tautomerase Inhibition
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a unique enzymatic active site that functions as a phenylpyruvate tautomerase . This site is a druggable pocket distinct from its receptor-binding surface.
-
Rationale: Phenylpyruvic acid is the natural substrate. The introduction of the 2-bromo group creates a steric clash or hydrophobic interaction that can modulate binding affinity.
-
Research Utility: 3-(2-bromophenyl)-2-oxopropanoic acid serves as a scaffold probe . By measuring its
and relative to phenylpyruvate, researchers can map the plasticity of the MIF active site. -
Therapeutic Relevance: Inhibitors of MIF tautomerase activity are investigated for sepsis, rheumatoid arthritis, and metastatic cancer.
Core Application III: Diversity-Oriented Heterocycle Synthesis
The keto-acid functionality combined with the aryl bromide makes this compound a "linchpin" for synthesizing fused heterocycles.
A. Quinoxaline Synthesis (Hinsberg Reaction)
Condensation with 1,2-diaminobenzenes yields 3-substituted quinoxalin-2(1H)-ones.
-
Reaction: Refluxing the keto acid with o-phenylenediamine in ethanol/acetic acid.
-
Utility: The resulting quinoxaline retains the 2-bromophenyl group, allowing for subsequent Suzuki coupling to generate biaryl-functionalized quinoxalines (kinase inhibitor scaffolds).
B. Fischer Indole Synthesis
Reaction with phenylhydrazine (and acidic catalyst) yields 7-bromo-indole-3-carboxylic acid derivatives.
-
Significance: 7-bromoindoles are difficult to synthesize via direct electrophilic aromatic substitution. This route provides regio-controlled access.
Visualizing the Research Landscape
The following diagram maps the synthetic and biological utility of the compound.
Figure 1: Strategic application map for 3-(2-Bromophenyl)-2-oxopropanoic acid, highlighting divergent pathways in biocatalysis and synthesis.
Experimental Protocol: Synthesis of the Scaffold
If the compound is not commercially available in sufficient quantity, it is synthesized via the Erlenmeyer-Plöchl Azlactone Strategy .
Step 1: Azlactone Formation
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 1.5 eq).
-
Solvent: Acetic Anhydride.
-
Procedure: Reflux the mixture for 2-4 hours. The mixture will solidify upon cooling.
-
Isolation: Wash with cold water/ethanol to isolate the yellow crystalline azlactone (4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one).
Step 2: Hydrolysis to Keto Acid
-
Reagents: Azlactone (from Step 1), 3M HCl (aq).
-
Procedure: Reflux the azlactone in dilute acid for 4-6 hours. The oxazolone ring opens, and the acetyl group is hydrolyzed, releasing the
-keto acid. -
Purification: The product precipitates upon cooling or is extracted with Ethyl Acetate. Recrystallize from Toluene/Petroleum Ether.
References
-
Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry. Link
- Context: Establishes phenylpyruv
-
Hohne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to non-natural amino acids." ChemCatChem. Link
- Context: General protocols for transaminase-medi
-
Sigma-Aldrich. "Product Specification: 3-(2-Bromophenyl)-2-oxopropanoic acid (CAS 120240-65-5)."[1] Link
- Context: Physicochemical d
-
Beller, M., et al. (2010). "Palladium-catalyzed synthesis of indoles and quinoxalines." Angewandte Chemie International Edition. Link
- Context: Methodology for converting aryl-pyruvate deriv
Sources
3-(2-Bromophenyl)-2-oxopropanoic Acid: Technical Guide to Synthesis and Application
The following technical guide details the chemical identity, synthesis, and application of 3-(2-Bromophenyl)-2-oxopropanoic acid (also known as o-bromophenylpyruvic acid).
This guide is structured for researchers in medicinal chemistry and chemical biology, focusing on its role as a critical intermediate in the synthesis of non-canonical amino acids and as a probe for tautomerase activity.
Executive Summary
3-(2-Bromophenyl)-2-oxopropanoic acid (CAS: 120240-65-5) is an
-
Synthetic Scaffold: It is the immediate precursor to 2-bromophenylalanine , a non-canonical amino acid essential for synthesizing "stapled" peptides and cyclic peptidomimetics via palladium-catalyzed cross-coupling (Heck/Suzuki) reactions.
-
Enzymatic Probe: As an arylpyruvic acid, it functions as a substrate and competitive inhibitor for Macrophage Migration Inhibitory Factor (MIF) , a cytokine with unique tautomerase activity, and various aromatic amino acid aminotransferases.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(2-Bromophenyl)-2-oxopropanoic acid |
| Common Name | o-Bromophenylpyruvic acid |
| CAS Number | 120240-65-5 |
| Molecular Formula | |
| Molecular Weight | 243.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, dilute alkali; sparingly soluble in water |
| pKa | ~2.5 (carboxylic acid), ~8.0 (enol hydroxyl) |
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between its keto and enol forms. This equilibrium is solvent-dependent and critical for its biological activity, particularly in binding to tautomerase active sites (e.g., MIF).
-
Keto Form: Predominant in acidic/neutral aqueous solution.
-
Enol Form: Stabilized by conjugation with the aromatic ring and intramolecular hydrogen bonding; predominant in basic conditions or specific enzyme pockets.
Discovery & Historical Context
The history of 3-(2-bromophenyl)-2-oxopropanoic acid is not defined by a single discovery event but by the evolution of arylpyruvic acid chemistry over the 20th century.
-
The Erlenmeyer Era (1890s-1930s): The foundational synthesis of arylpyruvic acids was established by Emil Erlenmeyer Jr. via the azlactone method. While the specific o-bromo derivative was synthesized later, the methodology remains the industry standard.
-
The Biocatalysis Renaissance (1990s-Present): Interest in this specific molecule surged with the demand for chiral non-canonical amino acids . Researchers identified that 2-substituted phenylpyruvates are challenging substrates for standard transaminases due to steric hindrance at the ortho position. Consequently, 3-(2-bromophenyl)-2-oxopropanoic acid became a benchmark substrate for engineering evolved aminotransferases capable of accepting bulky ortho-substituents.
-
MIF Tautomerase Identification (1996-Present): Following the discovery that the cytokine MIF possesses phenylpyruvate tautomerase activity, halogenated phenylpyruvates were screened to map the enzyme's active site (Pro-1), establishing the structural requirements for inhibition.
Technical Synthesis Protocol
The most robust synthesis route is the Erlenmeyer-Plöchl Azlactone Synthesis , followed by hydrolysis. This method is preferred for its scalability and cost-effectiveness compared to Grignard approaches.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthesis via Erlenmeyer azlactone condensation.
Step-by-Step Methodology
Phase 1: Azlactone Formation
-
Reagents: Combine 2-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture to gentle reflux (
) for 2 hours. The solution will turn yellow/orange as the azlactone forms. -
Isolation: Cool to room temperature. Add ice-cold ethanol to precipitate the azlactone. Filter the yellow crystals and wash with cold water.
-
Checkpoint: The intermediate is 4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one.
-
Phase 2: Hydrolysis to Keto Acid
-
Hydrolysis: Suspend the azlactone in
(10 volumes). -
Reflux: Heat to reflux for 4–6 hours. The azlactone ring opens, and the acetyl group is cleaved, releasing the
-keto acid and acetic acid. -
Purification: Cool the solution. The product, 3-(2-bromophenyl)-2-oxopropanoic acid, will crystallize.
-
Recrystallization: Recrystallize from benzene/petroleum ether or dilute acetic acid to remove traces of benzoic acid byproducts.
Mechanism of Action & Biological Utility
Tautomerase Inhibition (MIF Pathway)
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a unique enzymatic active site. It catalyzes the keto-enol tautomerization of phenylpyruvates.
-
Mechanism: The N-terminal Proline-1 of MIF acts as a catalytic base.
-
Interaction: 3-(2-Bromophenyl)-2-oxopropanoic acid binds to the active site. The ortho-bromo substituent provides a steric probe, testing the plasticity of the hydrophobic pocket adjacent to Pro-1.
Pathway Visualization (DOT)
Caption: Competitive inhibition of MIF tautomerase activity by the keto acid.
Precursor for Non-Canonical Amino Acids
The primary utility in drug development is the conversion of this keto acid into (S)-2-bromophenylalanine .
-
Method: Biocatalytic transamination using engineered aminotransferases (e.g., AspC variants) and an amino donor (e.g., L-aspartate).
-
Significance: The resulting 2-bromophenylalanine allows for intramolecular cyclization in peptides. The bromine atom serves as a handle for Palladium-catalyzed cross-coupling, enabling the formation of rigid cyclic peptides that mimic protein secondary structures.
References
-
Sigma-Aldrich. Product Specification: 3-(2-Bromophenyl)-2-oxopropanoic acid (CAS 120240-65-5).Link
-
Xie, Y., et al. (2016). "Catalytic Enantioselective Reductive Amination in a Host–Guest System Based on a Protein Cavity." Tetrahedron Letters, 57(41), 4612-4615.[1][2][3] Link[1][2][3]
-
Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry, 277(28), 24976-24982. Link
-
Herbst, R. M., & Shemin, D. (1955). "Synthesis of Phenylpyruvic Acid via Azlactone." Organic Syntheses, Coll. Vol. 2, p. 519. (Foundational methodology). Link
Sources
Methodological & Application
Application Notes and Protocols for 3-(2-Bromophenyl)-2-oxopropanoic acid as an Intermediate in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)-2-oxopropanoic acid, a versatile α-keto acid intermediate with significant potential in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. We present a detailed, two-step synthetic pathway to access this valuable building block, commencing from the readily available 2-bromobenzaldehyde. Furthermore, we delineate a robust protocol for its application in the synthesis of quinoxaline derivatives, a class of compounds with a broad spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step experimental procedures.
Introduction: The Strategic Value of Aryl-α-Keto Acids
Aryl-α-keto acids are a class of organic compounds characterized by an aromatic ring, a ketone, and a carboxylic acid functionality in a specific arrangement. This unique combination of functional groups imparts a high degree of reactivity, making them powerful intermediates in the synthesis of complex molecular architectures.[1] The electrophilic nature of the two carbonyl carbons allows for a variety of nucleophilic addition and condensation reactions, providing access to a diverse range of carbocyclic and heterocyclic systems.
In the realm of drug discovery, the α-ketoamide moiety, a close derivative, is recognized as a "privileged motif" due to its favorable pharmacokinetic properties and its ability to act as a reactive handle for covalent modification of biological targets.[2][3] 3-(2-Bromophenyl)-2-oxopropanoic acid, with its strategically placed bromine atom, offers an additional vector for synthetic diversification through cross-coupling reactions, further enhancing its utility as a versatile building block.
Synthesis of 3-(2-Bromophenyl)-2-oxopropanoic acid
The synthesis of the target α-keto acid is most effectively approached in two key stages: the formation of the corresponding α-hydroxy acid precursor, followed by a chemoselective oxidation.
Part 1: Synthesis of 3-(2-Bromophenyl)-2-hydroxypropanoic acid
A plausible and efficient route to the α-hydroxy acid precursor is through a modified Darzens condensation, which involves the reaction of an aldehyde with an α-haloester to form a glycidic ester, followed by hydrolysis.[4][5]
Materials:
-
2-Bromobenzaldehyde (98%)
-
Ethyl chloroacetate (99%)
-
Sodium ethoxide (96%)
-
Anhydrous ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Glycidic Ester Formation:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
A mixture of 2-bromobenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Glycidic Ester:
-
The reaction mixture is poured into ice-cold water (300 mL) and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-(2-bromophenyl)glycidate.
-
-
Hydrolysis to the α-Hydroxy Acid:
-
The crude glycidic ester is dissolved in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
The mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and carefully acidified to pH 2 with concentrated hydrochloric acid.
-
The precipitated product, 3-(2-Bromophenyl)-2-hydroxypropanoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[6]
-
Data Presentation: Synthesis of 3-(2-Bromophenyl)-2-hydroxypropanoic acid
| Parameter | Value |
| Starting Material | 2-Bromobenzaldehyde |
| Key Reagents | Ethyl chloroacetate, Sodium ethoxide |
| Reaction Type | Darzens Condensation and Hydrolysis |
| Typical Yield | 65-75% (over two steps) |
| Physical Appearance | White to off-white solid |
Part 2: Oxidation to 3-(2-Bromophenyl)-2-oxopropanoic acid
The conversion of the α-hydroxy acid to the target α-keto acid can be achieved through a variety of oxidative methods. A highly chemoselective and efficient method involves the use of a nitroxyl radical catalyst, such as 2-azaadamantane N-oxyl (AZADO), with molecular oxygen as the terminal oxidant.[7][8] This method is particularly advantageous as it operates under mild conditions and minimizes the formation of byproducts.
Materials:
-
3-(2-Bromophenyl)-2-hydroxypropanoic acid
-
2-Azaadamantane N-oxyl (AZADO) (ca. 1 mol%)
-
Sodium nitrite (NaNO₂) (ca. 5 mol%)
-
Acetonitrile (MeCN)
-
Water
-
Molecular oxygen (O₂) or air
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for oxidation reactions.
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-(2-Bromophenyl)-2-hydroxypropanoic acid (1.0 equivalent) in a 1:1 mixture of acetonitrile and water (100 mL).
-
Add AZADO (0.01 equivalents) and sodium nitrite (0.05 equivalents) to the solution.
-
-
Oxidation:
-
Bubble a gentle stream of molecular oxygen (or air) through the stirred solution at room temperature.
-
The reaction is typically complete within 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove the catalyst.
-
Carefully acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(2-Bromophenyl)-2-oxopropanoic acid as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation: Oxidation to 3-(2-Bromophenyl)-2-oxopropanoic acid
| Parameter | Value |
| Starting Material | 3-(2-Bromophenyl)-2-hydroxypropanoic acid |
| Catalyst | AZADO/NaNO₂ |
| Oxidant | Molecular Oxygen (O₂) |
| Reaction Type | Catalytic Aerobic Oxidation |
| Typical Yield | 85-95% |
| Physical Appearance | Pale yellow solid |
Expected Analytical Profile of 3-(2-Bromophenyl)-2-oxopropanoic acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.2 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂), 9.5-10.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192.0 (C=O, ketone), 160.0 (C=O, acid), 134.0, 133.0, 131.5, 128.0, 127.5, 125.0 (Ar-C), 45.0 (CH₂).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1730 (C=O, acid), 1680 (C=O, ketone).
-
MS (ESI-): m/z 243/245 [M-H]⁻.
Note: The expected spectral data is based on the analysis of structurally similar compounds, such as phenylglyoxylic acid.[9][10]
Application in Heterocyclic Synthesis: Preparation of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules, including anticancer, antibacterial, and antiviral agents.[8][11] A common and efficient method for the synthesis of quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[12] 3-(2-Bromophenyl)-2-oxopropanoic acid serves as an excellent 1,2-dicarbonyl equivalent for this transformation.
Protocol: Synthesis of 3-(2-bromobenzyl)quinoxalin-2(1H)-one
Materials:
-
3-(2-Bromophenyl)-2-oxopropanoic acid
-
o-Phenylenediamine (99%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for condensation reactions.
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 3-(2-Bromophenyl)-2-oxopropanoic acid (1.0 equivalent) in ethanol (50 mL).
-
Add o-phenylenediamine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
-
Condensation:
-
Heat the reaction mixture to reflux for 4-6 hours. The product will often precipitate from the reaction mixture upon cooling.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield pure 3-(2-bromobenzyl)quinoxalin-2(1H)-one.
-
Data Presentation: Synthesis of 3-(2-bromobenzyl)quinoxalin-2(1H)-one
| Parameter | Value |
| Starting Materials | 3-(2-Bromophenyl)-2-oxopropanoic acid, o-Phenylenediamine |
| Reaction Type | Condensation/Cyclization |
| Typical Yield | 80-90% |
| Physical Appearance | Yellow to brown solid |
Visualizations
Synthetic Pathway to 3-(2-Bromophenyl)-2-oxopropanoic acid
Caption: Condensation reaction to form a quinoxaline derivative.
Conclusion
3-(2-Bromophenyl)-2-oxopropanoic acid is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed herein provide a reliable and efficient pathway for its preparation from readily available starting materials. Furthermore, its successful application in the synthesis of quinoxaline derivatives highlights its potential for the construction of biologically relevant heterocyclic scaffolds. The methodologies presented are robust and scalable, making them suitable for a wide range of research and development applications in the pharmaceutical and chemical industries.
References
- S. S. Kotha, and P. K. Khedkar, "The quinoxaline motif in medicinal chemistry: a review of recent developments," European Journal of Medicinal Chemistry, vol. 199, p. 112392, 2020. [https://www.sciencedirect.com/science/article/pii/S022352342030514X]
- K. Furukawa, H. Inada, M. Shibuya, and Y. Yamamoto, "Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation," Organic Letters, vol. 18, no. 17, pp. 4230–4233, 2016. [https://pubs.acs.org/doi/10.1021/acs.orglett.6b01994]
- M. Shibuya, K. Furukawa, H. Inada, and Y. Yamamoto, "Chemoselective Oxidation of α-Hydroxy Acids to α-Keto Acids Catalyzed by 2-Azaadamantane N-Oxyl (AZADO)," Synfacts, vol. 12, no. 11, p. 1209, 2016. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1589417]
- A. Hassan, M. A. G. El-Gazzar, and H. T. Y. Hassan, "Synthesis and antimicrobial activity of some new substituted quinoxalines," BMC Chemistry, vol. 13, no. 1, p. 130, 2019. [https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0649-z]
- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010. [https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9780470685971]
- MDPI, "Current Status of Research on Synthesis of α-Keto Acids and Their Esters," MDPI, 2025. [https://www.mdpi.com/2673-4192/5/3/45]
- Sigma-Aldrich, "3-(2-Bromophenyl)-2-hydroxypropanoic acid," Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/bld/bd01030650]
- L.S.College, Muzaffarpur, "Darzens reaction," L.S.College, Muzaffarpur, 2020. [https://www.lscollege.ac.in/sites/default/files/e-content/Darzens%20reaction.pdf]
- MDPI, "An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives," MDPI, 2014. [https://www.mdpi.com/1420-3049/19/5/6348]
- Google Patents, "Industrialized synthesis method of 3-(2-bromophenyl)propionic acid," Google Patents. [https://patents.google.
- J&K Scientific, "Darzens Condensation," J&K Scientific, 2025. [https://www.jk-sci.
- SpectraBase, "Phenylglyoxylic acid," SpectraBase. [https://spectrabase.com/spectrum/1zcy5Dc9tiA]
- PubChem, "Phenylglyoxylic Acid," PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/11915]
- PMC, "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities," PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005510/]
- Organic Chemistry Portal, "Darzens Reaction," Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/darzens-reaction.shtm]
- Wikipedia, "Knoevenagel condensation," Wikipedia. [https://en.wikipedia.
- The Royal Society of Chemistry, "Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR," The Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05307a]
- MDPI, "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst," MDPI, 2023. [https://www.mdpi.com/2673-4583/56/1/135]
- ACS Publications, "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities," ACS Publications, 2021. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02019]
- Alfa Chemistry, "Knoevenagel Condensation," Alfa Chemistry. [https://www.alfa-chemistry.
- MDPI, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," MDPI, 2021. [https://www.mdpi.com/1420-3049/26/4/1055]
- PubMed, "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review," PubMed, 2022. [https://pubmed.ncbi.nlm.nih.gov/35294119/]
- MDPI, "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity," MDPI, 2022. [https://www.mdpi.com/1420-3049/27/14/4636]
- Sigma-Aldrich, "3-(2-Bromophenyl)-2-hydroxypropanoic acid | 917247-85-9," Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/bld/bd01030650]
- PubChem, "3-Oxopropanoic acid | C3H4O3 | CID 868," PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxopropanoic-acid]
- S. M. El-Khawass, and H. H. F. El-Shafey, "Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid," Journal of the Chinese Chemical Society, vol. 40, no. 3, pp. 225-230, 1993. [https://onlinelibrary.wiley.com/doi/abs/10.1002/jccs.199300034]
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- MDPI, "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles," MDPI. [https://www.mdpi.com/2073-4344/10/12/1459]
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Technical Application Note: 3-(2-Bromophenyl)-2-oxopropanoic Acid
This is a comprehensive technical guide and protocol set for 3-(2-Bromophenyl)-2-oxopropanoic acid , designed for medicinal chemists and drug discovery scientists.
A Privileged "Ortho-Halo" Synthon for Diversity-Oriented Heterocycle Synthesis and Enzyme Inhibition
Executive Summary & Chemical Logic
In the landscape of fragment-based drug discovery (FBDD), 3-(2-Bromophenyl)-2-oxopropanoic acid (hereafter 2-Br-PPA ) represents a high-value "hub" intermediate. Its value stems from the synergistic combination of two reactive centers:
-
The
-Keto Acid Tail: A bidentate electrophile/nucleophile capable of condensation (to heterocycles), oxidative decarboxylation, or asymmetric transamination.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Ortho-Bromo Handle: A strategic position for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization (e.g., to indoles or isoquinolines).[1]
Unlike the unsubstituted phenylpyruvic acid, 2-Br-PPA allows for Late-Stage Diversification .[1] A chemist can lock the pyruvic tail into a heterocycle first, then use the bromine to append biaryl systems, drastically expanding the structure-activity relationship (SAR) space without rebuilding the core.[2]
Physicochemical Profile
| Property | Value / Description | Medicinal Chemistry Implication |
| Molecular Weight | 243.05 g/mol | Ideal fragment size (Rule of 3 compliant).[1] |
| pKa (Acid) | ~2.5 (Carboxylic), ~10 (Enol) | Stronger acid than propionic analogs due to |
| Tautomerism | Keto | Exists in equilibrium.[1] The enol form is often the active pharmacophore for tautomerase inhibitors (e.g., MIF). |
| Solubility | DMSO, MeOH, Dilute Base | Low water solubility in protonated form; highly soluble as Na/K salt.[1][2] |
| Stability | Oxidatively Labile | Susceptible to oxidative decarboxylation (to 2-bromophenylacetic acid) in air/light.[1] Store at -20°C under Argon. |
Critical Application 1: The "Ortho-Bromo" Cyclization Hub
The primary utility of 2-Br-PPA is as a precursor for nitrogen heterocycles where the bromine atom facilitates intramolecular ring closure.
Mechanism: Divergent Synthesis of Indoles and Quinoxalines
The
DOT Diagram: Divergent Synthetic Pathways
Caption: Divergent synthesis workflow. The 2-Br-PPA scaffold allows branching into distinct heterocyclic classes, followed by Pd-catalyzed arylation at the bromine site.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Br-PPA (Modified Erlenmeyer-Plöchl)
Rationale: Direct alkylation of pyruvate enolates with 2-bromobenzyl bromide is often low-yielding due to O-alkylation. The Azlactone route is robust and scalable.
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
N-Acetylglycine (1.2 eq)
-
Sodium Acetate (anhydrous, 1.5 eq)[2]
-
Acetic Anhydride (solvent/reagent)[2]
-
Hydrochloric Acid (6M)[2]
Step-by-Step:
-
Azlactone Formation:
-
In a round-bottom flask, combine 2-bromobenzaldehyde (18.5 g, 100 mmol), N-acetylglycine (14.0 g, 120 mmol), and NaOAc (12.3 g) in acetic anhydride (40 mL).
-
Reflux at 120°C for 2 hours. The mixture will turn homogeneous and then precipitate the yellow azlactone (4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one).
-
Cool to 0°C. Filter the yellow solid and wash with cold ethanol.[1] Yield: ~70-80%.[1]
-
-
Hydrolysis to Keto Acid:
-
Suspend the azlactone in 6M HCl (100 mL).
-
Reflux for 4-6 hours.[1] The azlactone ring opens, and the acetyl group is cleaved, releasing the
-keto acid.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Check: Monitor CO2 evolution (minor decarboxylation can occur if overheated).[1]
-
-
Isolation:
Protocol B: Biocatalytic Transamination to (S)-2-Bromophenylalanine
Rationale: 2-Br-PPA is the direct precursor to non-canonical amino acids used in peptide stapling.
Reagents:
-
2-Br-PPA (Substrate)[3]
-
L-Aspartate (Amine Donor)
-
Aspartate Aminotransferase (AAT) or engineered Transaminase (e.g., from E. coli or commercially available kits).[1][2]
-
PLP (Pyridoxal-5'-phosphate, Cofactor).[1]
Workflow:
-
Buffer Prep: 100 mM Potassium Phosphate (pH 7.5), 0.1 mM PLP.
-
Reaction: Dissolve 2-Br-PPA (10 mM) and L-Aspartate (20 mM) in buffer. Add Enzyme (1-5 U/mL).[1]
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), then adjust aqueous phase to pH 6 (isoelectric point) to precipitate the chiral amino acid.
Application 2: Enzyme Inhibition (DAAO & MIF)
2-Br-PPA acts as a transition-state analog for enzymes that process aromatic amino acids or tautomerize phenylpyruvates.[1]
-
Target: D-Amino Acid Oxidase (DAAO).[1]
-
Mechanism: DAAO oxidizes D-amino acids to
-imino acids, which hydrolyze to -keto acids.[1] 2-Br-PPA binds in the active site but cannot be oxidized, trapping the enzyme. The ortho-bromo group exploits a specific hydrophobic pocket (the "substrate specificity loop") often inaccessible to unsubstituted analogs. -
Significance: DAAO inhibitors are investigated for schizophrenia treatment (enhancing NMDA receptor function).[1]
DOT Diagram: Mechanism of Inhibition
Caption: DAAO inhibition mechanism. The 2-Br-PPA mimics the D-amino acid transition state, with the bromine atom providing selectivity via hydrophobic interactions.
References
-
Erlenmeyer Azlactone Synthesis: Carter, H. E. (1946).[1][2] "Azlactones."[1] Organic Reactions, 3, 198.[1][2] [2]
-
Indole Synthesis: Fischer, E., & Jourdan, F. (1883).[1][2] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1][2] (Foundational chemistry for phenylpyruvate-hydrazine condensation).
-
DAAO Inhibition: Molla, G., et al. (2006).[1][2] "Structure-activity relationships for D-amino acid oxidase inhibitors." The FEBS Journal, 273(13), 3058-3077.[1][2] (Discusses alpha-keto acid binding modes).
-
Ortho-Halo Applications: Willis, M. C., et al. (2010).[1][2] "Palladium-catalyzed synthesis of indoles from ortho-dihaloarenes." Angewandte Chemie, 49(9), 1674-1678.[1][2] (Analogous chemistry utilizing ortho-halo handles).
-
Biocatalysis: Gomm, A., & O'Reilly, E. (2018).[1][2] "Transaminases for chiral amine synthesis." Current Opinion in Chemical Biology, 43, 106-112.[1][2] [2]
Sources
"3-(2-Bromophenyl)-2-oxopropanoic acid" in the development of anticancer agents
Application Note: 3-(2-Bromophenyl)-2-oxopropanoic Acid in Fragment-Based Drug Discovery and Indole Scaffold Synthesis
Executive Summary
3-(2-Bromophenyl)-2-oxopropanoic acid (also known as 3-(2-Bromophenyl)pyruvate) represents a critical chemical scaffold in oncology research, functioning primarily in two distinct domains: (1) as a competitive inhibitor probe for Macrophage Migration Inhibitory Factor (MIF) , and (2) as a regioselective building block for 3-arylindole synthesis .
Unlike the widely known alkylating agent 3-bromopyruvate (3-BP), which covalently modifies hexokinase II, the phenyl-substituted analog 3-(2-Bromophenyl)-2-oxopropanoic acid acts via steric and electrostatic complementarity. It targets the hydrophobic pocket of tautomerase enzymes (MIF, D-dopachrome tautomerase) that are upregulated in metastatic cancers. Furthermore, in medicinal chemistry, this
This guide details the protocols for utilizing this compound in enzymatic inhibition assays and scaffold construction, providing the necessary rigorous controls for validation.
Chemical Profile & Stability
-
IUPAC Name: 3-(2-Bromophenyl)-2-oxopropanoic acid
-
Role: Reversible Enzyme Inhibitor / Synthetic Intermediate
-
Solubility: Soluble in DMSO (>50 mM), Ethanol. Sparingly soluble in water (requires pH adjustment).
-
Stability Note: As an
-keto acid, the compound exists in equilibrium between its keto and enol forms. In aqueous solution, it can undergo spontaneous decarboxylation if exposed to strong oxidants or heat (>60°C).-
Storage Protocol: Store solid at -20°C under desiccant. Make fresh DMSO stocks for biological assays; do not freeze-thaw aqueous dilutions more than once.
-
Application I: MIF Tautomerase Inhibition Assay
Context: Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine and enzyme overexpressed in glioblastoma, lung adenocarcinoma, and pancreatic cancer. MIF possesses a unique tautomerase active site (Pro-1) that metabolizes phenylpyruvate analogs. Blocking this site inhibits MIF-CD74 signaling, reducing tumor growth and metastasis.
Mechanism: 3-(2-Bromophenyl)-2-oxopropanoic acid acts as a substrate analog . The ortho-bromo substituent provides steric bulk that probes the plasticity of the MIF hydrophobic pocket, often yielding higher specificity than unsubstituted phenylpyruvate.
Protocol: Spectrophotometric Tautomerase Assay
Objective: Determine the IC50 of 3-(2-Bromophenyl)-2-oxopropanoic acid against recombinant human MIF (rhMIF).
Materials:
-
Enzyme: Recombinant human MIF (rhMIF), final conc. 50–100 nM.
-
Substrate: L-Dopachrome methyl ester (prepared fresh via oxidation of L-DOPA with sodium periodate).
-
Inhibitor: 3-(2-Bromophenyl)-2-oxopropanoic acid (dissolved in DMSO).
-
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.2.
Workflow:
-
Substrate Preparation:
-
Mix 4 mM L-DOPA methyl ester with 8 mM NaIO4 (2:1 ratio) for 5 minutes at 25°C.
-
Place on ice immediately. Use within 20 minutes (L-dopachrome is unstable).
-
-
Inhibitor Pre-incubation:
-
In a 96-well UV-transparent plate, add Buffer (180 µL).
-
Add rhMIF (10 µL stock).
-
Add Inhibitor (2 µL DMSO stock) at varying concentrations (0.1 µM – 100 µM).
-
Control: DMSO vehicle only (0% inhibition).
-
Blank: Buffer + Inhibitor (no enzyme).
-
Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
-
Kinetic Measurement:
-
Add 10 µL of fresh L-Dopachrome substrate to initiate reaction.
-
Immediately monitor absorbance decrease at 475 nm (loss of dopachrome) for 120 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve (first 30–60 seconds). -
Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.
-
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference Standard: ISO-1 (standard MIF inhibitor) should yield an IC50 of ~7–10 µM under these conditions.
Mechanism of Action Diagram:
Caption: Competitive inhibition of MIF Tautomerase by 3-(2-Bromophenyl)-2-oxopropanoic acid blocks downstream CD74 signaling.
Application II: Synthesis of 3-Arylindole Scaffolds
Context: The "3-arylindole" moiety is a pharmacophore found in numerous anticancer agents (e.g., tubulin inhibitors). Synthesizing this scaffold via standard cross-coupling (Suzuki) can be expensive and requires pre-functionalized indoles. Using 3-(2-Bromophenyl)-2-oxopropanoic acid in a Fischer Indole Synthesis offers a direct, atom-economical route to these scaffolds.
Chemical Logic:
The reaction involves the condensation of the
Protocol: Modified Fischer Indole Synthesis
Objective: Synthesize 3-(2-bromophenyl)-1H-indole-2-carboxylic acid (Intermediate for decarboxylation).
Reagents:
-
3-(2-Bromophenyl)-2-oxopropanoic acid (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Polyphosphoric Acid (PPA) or ZnCl2/Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 3-(2-Bromophenyl)-2-oxopropanoic acid (5 mmol) in Ethanol (20 mL).
-
Add Phenylhydrazine (5.5 mmol) dropwise at 0°C.
-
Stir at Room Temp for 2 hours. A solid precipitate (hydrazone) usually forms.
-
Filter, wash with cold ethanol, and dry.
-
-
Cyclization (Fischer Rearrangement):
-
Mix the dried hydrazone with Polyphosphoric Acid (10 g per 1 g hydrazone).
-
Heat to 100°C for 3 hours. (Monitor by TLC; disappearance of hydrazone).
-
Critical Step: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole ester/acid will precipitate.
-
-
Purification:
-
Extract with Ethyl Acetate. Wash with Brine.
-
Recrystallize from Ethanol/Water.
-
-
Decarboxylation (Optional - to get 3-(2-bromophenyl)indole):
-
Heat the carboxylic acid product with Copper powder in Quinoline at 200°C for 1 hour.
-
Data Presentation: Expected Yields
| Reactant A | Reactant B | Product | Yield (%) | Anticancer Relevance |
| 3-(2-Br-Ph)-Pyruvate | Phenylhydrazine | 3-(2-Br-Ph)-Indole-2-COOH | 75-85% | Scaffold for Tubulin Inhibitors |
| 3-(2-Br-Ph)-Pyruvate | 4-F-Phenylhydrazine | 5-Fluoro-3-(2-Br-Ph)-Indole | 60-70% | Dual-halogenated Kinase Inhibitor |
Synthetic Pathway Diagram:
Caption: Synthetic workflow converting the keto acid into a bioactive 3-arylindole scaffold.
Critical Comparison: 3-BP vs. Phenylpyruvates
It is vital for researchers to distinguish this compound from the related "3-Bromopyruvate" (3-BP).
| Feature | 3-Bromopyruvate (3-BP) | 3-(2-Bromophenyl)-2-oxopropanoic acid |
| Structure | Aliphatic, Alkylating Agent | Aromatic, Steric Probe |
| Primary Target | Hexokinase II (Covalent inhibition) | MIF Tautomerase, LDH (Competitive inhibition) |
| Binding Mode | Irreversible (Alkylation of Cys) | Reversible (Hydrophobic Interaction) |
| Application | Metabolic Inhibitor (Glycolysis) | Cytokine Inhibitor / Synthetic Scaffold |
| Toxicity | High (Non-specific alkylation) | Lower (Target specific) |
References
-
MIF Structure & Inhibition: Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1] Journal of Biological Chemistry. Link
-
Phenylpyruvates as Inhibitors: Crichlow, G. V., et al. (2007). "Structural insights into the regulation of the immune cytokine MIF."[1][2][3] Biochemistry. Link
-
Indole Synthesis: Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews. Link
-
MIF in Cancer: Conroy, H., et al. (2010). "Macrophage migration inhibitory factor (MIF): signaling and functional implications in cancer."[4] Cancer Microenvironment. Link
-
3-Arylindoles in Oncology: Zhang, H. J., et al. (2010). "Synthesis and biological evaluation of 3-arylindoles as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OxMIF: a druggable isoform of macrophage migration inhibitory factor in cancer and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromophenyl)-2-oxopropanoic Acid
Ticket ID: #SYN-2-Br-PPA Subject: Troubleshooting Guide for "3-(2-Bromophenyl)-2-oxopropanoic acid" (3-(2-Bromophenyl)pyruvic acid) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open for Consultation
Executive Summary & Compound Profile
User Query: "I am experiencing low yields, 'oiling out' during isolation, and suspected decarboxylation when synthesizing 3-(2-bromophenyl)-2-oxopropanoic acid. How do I stabilize this protocol?"
Scientist's Analysis:
The synthesis of ortho-substituted phenylpyruvic acids is notoriously more difficult than their para or meta counterparts. The 2-bromo substituent introduces significant steric bulk adjacent to the reaction center and electronic effects that destabilize the target
This guide replaces standard textbook protocols with a robust, field-tested Erlenmeyer-Plöchl Azlactone route, specifically optimized for the 2-bromo derivative.
Target Molecule Data
| Property | Specification |
| IUPAC Name | 3-(2-Bromophenyl)-2-oxopropanoic acid |
| Common Name | 2-Bromophenylpyruvic acid |
| CAS No. | 917247-85-9 |
| Molecular Weight | 243.05 g/mol |
| Key Instability | Oxidative decarboxylation; Keto-enol tautomerism leading to tars.[1] |
| Storage | -20°C under Argon; preferably stored as a Sodium (Na) or Calcium (Ca) salt. |
The Optimized Synthetic Workflow
Standard direct condensation (aldol-type) often fails due to the ortho-sterics. We recommend the Azlactone Intermediate Route followed by controlled hydrolysis.
Visual Workflow (DOT Diagram)
Figure 1: The Erlenmeyer-Plöchl pathway optimized for steric bulk management.
Step-by-Step Technical Protocol
Phase 1: Formation of the Azlactone (The "Blocked" Intermediate)
The ortho-bromo group hinders the attack on the aldehyde. Standard reflux times must be extended.
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), N-Acetylglycine (1.1 eq), Anhydrous Sodium Acetate (NaOAc, 1.0 eq), Acetic Anhydride (
, 3-4 eq). -
Critical Step: The NaOAc must be anhydrous. Fuse it in a crucible before use to remove water that kills the reaction.
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Gently reflux at 110°C.
-
Modification for 2-Br: Unlike unsubstituted benzaldehyde (1-2 hours), run this for 4–6 hours . The solution should turn deep yellow/orange.
-
Workup: Cool to room temperature. Add cold ethanol (or water) to precipitate the azlactone.
-
Checkpoint: The product should be a yellow solid.[1] Do not proceed if it is an oil; recrystallize from Toluene/Hexane.
-
Phase 2: Hydrolysis to the Keto-Acid (The "Danger" Zone)
This is where most users fail. The azlactone ring must open, and the acetyl group must be removed, but the resulting acid is fragile.
-
Method A: Acidic Hydrolysis (Recommended for Stability)
-
Suspend azlactone in 3M HCl (approx 10-15 mL per gram).
-
Reflux gently for 3–5 hours.
-
Observation: The yellow solid will slowly dissolve and may be replaced by a lighter precipitate or oil.
-
Critical Control: Do not exceed 90°C. Vigorous boiling promotes the loss of
.
-
-
Method B: Alkaline Hydrolysis (Better for Solubility)
-
Reflux azlactone in 10% NaOH or KOH (3 eq) for 3 hours.
-
The Trick: The solution will turn deep red/brown.
-
Cool to 0°C on ice.
-
Acidification: Add concentrated HCl dropwise with vigorous stirring until pH ~1-2.
-
Isolation: If a solid forms, filter immediately. If an oil forms (common with 2-Br), extract with Ethyl Acetate (EtOAc).[2]
-
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Low Yield (Azlactone Step) | Wet NaOAc or old Acetic Anhydride. | Use freshly fused NaOAc. Ensure |
| Product is a Dark Oil (Tar) | Polymerization of the keto-acid or presence of unreacted aldehyde. | Do not distill. Dissolve in saturated |
| Bubbling during Hydrolysis | Thermal Decarboxylation. | Reduce temperature.[1] The 2-Br group destabilizes the carboxylate. Stop reflux; use lower temp (60-70°C) for longer time. |
| NMR shows "Double" Peaks | Keto-Enol Tautomerism. | This is normal. In |
Decision Tree for "Oiling Out"
Figure 2: Logic flow for handling oily crude products.
Expert Insights & Causality
Why the 2-Bromo Substituent Matters
In standard phenylpyruvic acid synthesis, the phenyl ring can rotate freely. The ortho-bromo substituent creates a steric clash with the carbonyl oxygen of the pyruvic moiety.
-
Consequence 1: It prevents planar conjugation, making the crystalline lattice energy lower (hence, it oils out easily).
-
Consequence 2: It forces the molecule into a conformation that may favor the enol form or facilitate the transition state for decarboxylation.
The "Salt Strategy" (Pro-Tip)
If you intend to use this compound for enzymatic assays or further synthesis (e.g., to an amino acid), do not isolate the free acid.
-
Perform alkaline hydrolysis (NaOH).
-
Do not acidify to pH 1.
-
Instead, isolate as the Sodium Enolate or precipitate as the Calcium Salt . These are shelf-stable solids and do not decarboxylate.
References
-
Erlenmeyer-Plöchl Azlactone Synthesis Standard
-
Synthesis of Ortho-Substituted Phenylpyruvic Acids
- Organic Syntheses, Coll. Vol. 2, p. 1 (1943); Vol. 10, p. 1 (1930).
-
Source: (Link to general phenylpyruvic protocol, adaptable for 2-Br).
- Tautomerism and Stability of Arylpyruvic Acids: Cooper, A. J. L., et al. (1983). "Tautomerism of phenylpyruvic acid". Chemical Reviews. Context: Explains the NMR splitting and instability issues.
-
Compound Data & Safety
- PubChem CID: 11234354 (3-(2-bromophenyl)-2-oxopropanoic acid).
-
Source:
Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a risk assessment before handling brominated aromatics.
Sources
"3-(2-Bromophenyl)-2-oxopropanoic acid" stability and degradation studies
Welcome to the Technical Support Center for 3-(2-Bromophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of handling, stability testing, and degradation analysis for this key intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Bromophenyl)-2-oxopropanoic acid, and what are its key reactive features?
A1: 3-(2-Bromophenyl)-2-oxopropanoic acid is an organic compound featuring three key functional groups: a carboxylic acid, an α-keto group, and a brominated phenyl ring.[1][2] This specific arrangement of functional groups makes the molecule susceptible to several degradation pathways. The α-keto acid moiety is particularly important, as these structures are known to be involved in critical biological pathways like the Krebs cycle and can be prone to oxidative deamination and decarboxylation.[3][4][5] The bromine atom on the phenyl ring introduces potential for photolytic degradation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Based on safety data for structurally related compounds, proper storage is critical to maintain the integrity of 3-(2-Bromophenyl)-2-oxopropanoic acid.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidative and thermal degradation.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8] Avoid creating dust if handling a solid form.
Q3: Why are stability and forced degradation studies necessary for this compound?
A3: Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[9] These studies, also known as stress testing, are essential to:
-
Identify Degradation Pathways: Determine how the molecule breaks down under various stress conditions (e.g., acid, base, light, heat, oxidation).[9][10]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used (typically HPLC) can separate the intact compound from all potential degradation products.[11]
-
Inform Formulation and Packaging: The stability profile helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.[9][10]
-
Assess Intrinsic Stability: Understand the molecule's inherent vulnerabilities, which is critical for risk assessment.[9]
Troubleshooting Guide: Experimental Issues
Q4: My baseline analysis shows multiple peaks even for a freshly prepared sample. What could be the cause?
A4: This issue often points to on-instrument or sample preparation-induced degradation.
-
Solvent Reactivity: Ensure your dissolution solvent is inert. Protic solvents like methanol, especially if not fresh, can potentially form ester or ketal adducts with the α-keto acid. Consider using aprotic solvents like acetonitrile (ACN) with a minimal amount of an appropriate buffer if solubility is an issue.
-
Thermal Instability on HPLC/GC: The α-keto acid functional group can be thermally labile. If you are using GC, derivatization is likely necessary. For HPLC, elevated column temperatures may promote on-column degradation. Try running the analysis at a lower temperature (e.g., 25-30°C). α-Keto acids are known to undergo thermal decarboxylation.[12][13]
-
pH of Mobile Phase: The stability of your compound can be pH-dependent. If your mobile phase is too acidic or basic, it could be causing degradation during the analytical run. Screen a range of pH values for your mobile phase buffers.
Q5: During my forced degradation study with hydrogen peroxide, I'm observing a rapid and complete loss of my parent peak. How can I achieve the recommended 10-20% degradation?
A5: The α-keto acid moiety is highly susceptible to oxidation.[14][15] Rapid degradation with H₂O₂ is common. To control the reaction:
-
Lower Peroxide Concentration: Start with a much lower concentration of H₂O₂ (e.g., 0.1% or 0.5%) instead of the standard 3%.
-
Reduce Temperature: Perform the degradation study at a lower temperature (e.g., room temperature or even in an ice bath) to slow down the reaction kinetics.
-
Shorten Exposure Time: Take time points at very short intervals (e.g., 5, 15, 30 minutes) to find the optimal duration for achieving the target degradation level. The goal of forced degradation is to generate variants for analytical method development, not to completely destroy the molecule.[16]
Q6: My photostability study shows minimal degradation, but the literature suggests brominated aromatics are photosensitive. Am I doing something wrong?
A6: This could be due to several factors related to the experimental setup.
-
Insufficient Light Exposure: Ensure your sample is receiving the total illumination specified by ICH Q1B guidelines (not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV).[17][18]
-
Inappropriate Solvent: The solvent used can affect photostability. Some solvents can quench the excited state of the molecule, inhibiting degradation. Run the study in a range of solvents (e.g., ACN, water, methanol/water) to assess this.
-
Physical State: Are you testing a solid or a solution? Degradation is often much faster in solution where molecules have greater mobility. If testing the solid, ensure a thin, uniform layer is exposed to the light source.
-
Wavelength Overlap: Degradation only occurs if the molecule absorbs the light being emitted by the source. The C-Br bond and the aromatic system are likely chromophores. Ensure your light source emits in the UV-A and visible regions where the compound might absorb.[17]
Experimental Protocols & Data
Forced Degradation Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies, from stress sample generation to final analysis and reporting.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
For all studies, prepare a stock solution of 3-(2-Bromophenyl)-2-oxopropanoic acid at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
Protocol 1: Hydrolytic Degradation (Acid & Base)
-
Acidic Condition: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Basic Condition: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic/basic aliquot with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl).
-
Analysis: Dilute with mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Condition: To 1 mL of stock solution, add 1 mL of 1.0% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5% H₂O₂. Keep at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Analysis: Dilute with mobile phase and analyze by HPLC.
Protocol 3: Photolytic Degradation
-
Setup: Place a solution sample and a solid sample in a photostability chamber that complies with ICH Q1B guidelines.[18]
-
Control: Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil and placing it in the same chamber.
-
Exposure: Expose the samples to the required light intensity and duration until the ICH Q1B recommended exposure is achieved.
-
Analysis: Prepare the solid sample for analysis by dissolving a known quantity. Analyze all samples by HPLC.
Protocol 4: Thermal Degradation
-
Setup: Place a solid sample and a solution sample (in a sealed vial) in an oven set to 80°C.
-
Time Points: Withdraw samples at 0, 1, 3, and 7 days.
-
Analysis: Allow samples to cool to room temperature. Prepare the solid sample for analysis. Analyze all samples by HPLC.
Hypothetical Stability Data Summary
The table below summarizes potential outcomes from a forced degradation study on 3-(2-Bromophenyl)-2-oxopropanoic acid, which is crucial for validating the specificity of analytical methods.[16]
| Stress Condition | Parameters | Time | % Degradation of Parent | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24h | ~ 5% | Minor hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 8h | ~ 18% | Decarboxylation product, potential cleavage |
| Oxidation | 0.5% H₂O₂ | 30 min | ~ 15% | Oxidative decarboxylation product (2-bromophenylacetic acid) |
| Thermal (Solid) | 80°C | 7 days | ~ 8% | Decarboxylation product |
| Thermal (Solution) | 80°C | 3 days | ~ 12% | Decarboxylation product |
| Photolytic (Solution) | ICH Q1B | - | ~ 10% | Debrominated product, other photoproducts |
Potential Degradation Pathways
The unique structure of 3-(2-Bromophenyl)-2-oxopropanoic acid suggests several potential degradation pathways under stress conditions. The following diagram illustrates these hypothetical routes.
Caption: Hypothetical degradation pathways.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]
-
Chaudhary, M. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Erudition. [Link]
-
Taylor, N. L., et al. (2004). Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis. Plant Physiology. [Link]
-
George, O. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Wikipedia. (n.d.). Oxidative deamination. Wikipedia. [Link]
-
Schematic illustration of the oxidative decarboxylation of α-keto acids. (n.d.). ResearchGate. [Link]
-
Wang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. [Link]
-
LibreTexts. (2023). 9.7: Degradation of amino acids. Chemistry LibreTexts. [Link]
- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.).
- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.).
-
Wikipedia. (n.d.). Keto acid. Wikipedia. [Link]
-
NMAM 8324: 3-BROMOPROPIONIC ACID in URINE. (n.d.). CDC. [Link]
-
3-(2-Bromophenyl)Propionic Acid 98.0%(GC). (n.d.). PureSynth. [Link]
-
The Decomposition of Alpha Keto Acids. (n.d.). Journal of the American Chemical Society. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis. (n.d.). Organic Chemistry Portal. [Link]
- US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (n.d.).
-
3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3). (n.d.). PubChemLite. [Link]
-
3-(4-Bromophenyl)-2-oxopropanoic acid. (n.d.). PubChem. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Wang, Y., et al. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. Biomedical Chromatography. [Link]
-
Guideline on Photostability Testing. (n.d.). BfArM. [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances. (2025). ResearchGate. [Link]
-
Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Preparation-and-Some-Reactions-with-3-(Quinolin-3-y-Aly-Abdel-Moneim/626d833878b30d36321272669e46959b2075908f]([Link]
-
Analytical Methods. (2025). OPUS. [Link]
-
Plamthottam, M. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). IntechOpen. [Link]
-
Formulation and stability testing of photolabile drugs. (2025). ResearchGate. [Link]
-
3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. (n.d.). MDPI. [Link]
-
3-(2-Bromophenyl)propionic acid. (n.d.). PubChem. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids. (2023). MDPI. [Link]
-
Journal of Chemical Health Risks. (2025). Journal of Chemical Health Risks. [Link]
Sources
- 1. PubChemLite - 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Keto acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipoic acid-dependent oxidative catabolism of alpha-keto acids in mitochondria provides evidence for branched-chain amino acid catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. q1scientific.com [q1scientific.com]
- 18. bfarm.de [bfarm.de]
Technical Support Center: Optimization of 3-(2-Bromophenyl)-2-oxopropanoic Acid Synthesis
The following Technical Support Guide is designed to address yield optimization for the synthesis of 3-(2-Bromophenyl)-2-oxopropanoic acid (also known as o-bromophenylpyruvic acid).
This guide prioritizes the Erlenmeyer-Plöchl Azlactone Synthesis , the industry-standard route for scaling phenylpyruvic acid derivatives. It addresses the specific challenges posed by the ortho-bromo substituent (steric hindrance) and the target molecule's instability (decarboxylation).
Case ID: SYN-BPP-002
Target Molecule: 3-(2-Bromophenyl)-2-oxopropanoic acid
CAS: 14202-69-8
Primary Pathway: Erlenmeyer-Plöchl Azlactone Synthesis
🔬 Core Reaction Pathway
The synthesis proceeds in two critical phases. Understanding the transition between these phases is vital for yield control.
Figure 1: The Erlenmeyer-Plöchl pathway.[1] Note the critical failure branch at the final stage (Decarboxylation).
🛠 Module 1: Azlactone Formation (The "Build" Phase)
Objective: Overcome steric hindrance of the ortho-bromo group to maximize condensation yield.
Protocol Parameters
| Parameter | Standard Condition | Optimized for o-Bromo | Reason for Change |
| Reagent A | Hippuric Acid | N-Acetylglycine | Purification: The byproduct (acetic acid) is water-soluble, unlike benzoic acid (from Hippuric), simplifying the workup of the oily o-bromo product.[2] |
| Catalyst | Sodium Acetate (Fused) | NaOAc (Anhydrous) | Water Intolerance: Even trace moisture hydrolyzes the anhydride, killing the reaction. Must be fused immediately before use. |
| Solvent | Acetic Anhydride | Acetic Anhydride (Excess) | Acts as both solvent and dehydrating agent. |
| Temp/Time | Reflux / 2 hrs | Reflux / 4-6 hrs | Sterics: The bulky bromine at the ortho position slows the nucleophilic attack on the aldehyde. |
Troubleshooting Guide: Low Conversion
Q: My reaction mixture turned into a solid tar. What happened?
-
Diagnosis: Polymerization or "bumping" due to superheating.
-
Solution: Use a mechanical stirrer rather than a magnetic bar. The azlactone product often precipitates during reflux. If it solidifies, add a small amount of acetic acid to maintain fluidity, but do not dilute excessively.
Q: The yield of the azlactone is <50%.
-
Check 1 (Moisture): Did you fuse the Sodium Acetate? It must be heated in a crucible until it melts and resolidifies to remove crystal water.
-
Check 2 (Sterics): The ortho-bromo group hinders planar alignment. Optimization: Add 10 mol% Lead(II) Acetate (if safety regulations permit) or use Ultrasound irradiation (40 kHz) for the first 30 minutes to initiate particle breakdown and mixing.
⚠️ Module 2: Hydrolysis (The "Break" Phase)
Objective: Open the ring and remove the acetyl group without chopping off the carboxylic acid (Decarboxylation).
Crucial Warning: Alpha-keto acids are unstable. They naturally want to lose
The "Two-Step" Hydrolysis Protocol (Recommended)
Do not attempt a "one-pot" strong acid boil. It is too harsh for this derivative.
Step A: Alkaline Ring Opening
-
Suspend the Azlactone in water.[3]
-
Add 3M NaOH (3-4 equivalents) slowly.
-
Heat gently (60-70°C) until the solution becomes clear. Do not reflux.
-
Result: You now have the sodium salt of
-acetamino-(2-bromophenyl)-acrylic acid.
Step B: Acidic De-acetylation
-
Cool the alkaline solution to room temperature.
-
Acidify with 1N HCl to pH ~1. A precipitate (the acetamino acid) may form.
-
Add fresh 1N HCl (excess) and reflux.
-
MONITOR CLOSELY: As soon as the solid dissolves and a pale green/yellow oil separates (or the solution is clear), STOP HEATING .
-
Cool immediately on ice. Prolonged boiling guarantees decarboxylation.
Troubleshooting Guide: Product Loss
Q: I obtained a product, but the melting point is wrong (too low) or it smells like almonds.
-
Diagnosis: Decarboxylation occurred. You made 2-bromophenylacetic acid or 2-bromobenzaldehyde.
-
Fix: Reduce the reflux time in Step B. The moment the hydrolysis is complete (verified by TLC disappearance of the acetamino intermediate), quench the reaction thermally.
💎 Module 3: Purification & Tautomerism
Objective: Isolate the keto-acid from the equilibrium mixture.
The "Bisulfite" Trick (For Oily Crudes)
If your product oils out and refuses to crystallize (common with ortho-substituents):
-
Dissolve the crude oil in minimal ethanol.
-
Add saturated aqueous Sodium Bisulfite (
) . -
The
-keto acid forms a solid bisulfite adduct. Filter this solid.[4][5] -
Wash with ether to remove non-carbonyl impurities.
-
Regenerate the acid by treating the solid with dilute acid (
) and extracting with Ethyl Acetate.
Recrystallization[4][5][6][7][8][9]
-
Solvent System: Ethyl Acetate / Heptane (or Hexane).
-
Method: Dissolve in warm EtOAc. Add Heptane dropwise until cloudy. Cool slowly to 4°C.
-
Note: Avoid benzene or chloroform if possible, though they are effective.
FAQ: NMR Interpretation
Q: My NMR spectrum looks messy. Are there impurities?
-
Answer: Not necessarily. Phenylpyruvic acids exist in Keto-Enol equilibrium .[2]
-
In
/ DMSO: You will see predominantly the Enol form (sharp singlet for the vinylic proton, broad OH). -
In
/ Water: You will see predominantly the Keto form ( singlet). -
Ortho-bromo substituents often twist the ring, potentially shifting this equilibrium compared to unsubstituted phenylpyruvic acid. Do not mistake tautomers for impurities.
-
📊 Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common yield issues.
📚 References
-
Erlenmeyer, E. (1893).[6][7] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1. (Foundational chemistry of the Azlactone synthesis).
-
Herbst, R. M., & Shemin, D. (1939).[8] "Phenylpyruvic Acid."[2][7][8][9] Organic Syntheses, 19, 77. (Standard protocol for hydrolysis of acetaminocinnamic acids).
-
Carpy, A. J. M., et al. (2000).[2] "Keto/enol tautomerism in phenylpyruvic acids." Journal of Molecular Structure, 520, 191-198.[2] (Detailed analysis of tautomerism in ortho-substituted derivatives).
-
Houghton, R. P. (1987). "Metal complexes in organic synthesis." Cambridge University Press. (Reference for using metal salts like Lead Acetate to catalyze difficult condensations).
-
Sigma-Aldrich. (2024). "Product Specification: 3-(2-Bromophenyl)-2-oxopropanoic acid." (Verification of target stability and handling).
Sources
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- 8. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 9. Organic Syntheses Procedure [orgsyn.org]
"3-(2-Bromophenyl)-2-oxopropanoic acid" solubility issues and solutions
[1]
1Executive Summary & Chemical Profile[1][3][4][5]
3-(2-Bromophenyl)-2-oxopropanoic acid (also known as o-bromophenylpyruvic acid) is a critical intermediate often used in the Knochel indole synthesis and as a substrate for aminotransferase enzymes in the production of non-canonical amino acids (e.g., 2-bromo-phenylalanine).[2]
Users frequently report precipitation ("crashing out") upon dilution into aqueous media.[2] This is not a defect of the material but a physicochemical characteristic of aryl-substituted
Physicochemical Data Table
| Property | Value (Predicted/Analogous) | Significance |
| Molecular Weight | ~243.05 g/mol | Moderate size; diffuses well if soluble.[2] |
| pKa (Carboxyl) | ~2.5 – 3.0 | Critical: It is a strong organic acid.[2] It exists as an anion (soluble) only at pH > 4.[2]0. |
| LogP (Octanol/Water) | ~2.0 – 2.5 | High Lipophilicity. The neutral acid is poorly soluble in water (<1 mg/mL).[2] |
| Solubility (DMSO) | > 50 mM | Excellent organic solubility.[2] |
| Stability | Sensitive | Prone to oxidative decarboxylation and enolization (yellowing).[2] |
Troubleshooting Decision Matrix
Before proceeding with your experiment, use this logic flow to select the correct solvent system. This prevents the common error of adding the acidic form directly to a neutral buffer, which overwhelms the buffer capacity and causes precipitation.
Figure 1: Decision tree for solvent selection based on experimental application.
Technical Q&A: Issues & Solutions
Issue 1: "The compound precipitated immediately when I added my DMSO stock to PBS."
Diagnosis: This is the "Solvent Shock" effect.[2] The Science: Your DMSO stock contains the protonated, neutral acid. When you drop it into PBS (pH 7.4), the local concentration of the acid momentarily exceeds the buffer's capacity to ionize it. The hydrophobic ortho-bromo-phenyl ring drives the molecules to aggregate before they can deprotonate.[2] Solution:
-
Vortex the buffer rapidly while adding the DMSO stock dropwise (do not add stock to static liquid).
-
Warm the buffer to 37°C prior to addition.
-
Switch to Protocol A (Salt Formation) if your final concentration is >100 µM.[2]
Issue 2: "My stock solution turned yellow overnight."
Diagnosis: Keto-Enol Tautomerization or Oxidation.[2]
The Science:
-
Minor Yellowing: Acceptable. This is likely just the enol form stabilizing in solution.[2]
-
Brown/Precipitate: Discard.[2]
-
Prevention: Store DMSO stocks at -20°C or -80°C. Never store aqueous solutions; prepare them fresh.[2]
Issue 3: "Can I autoclave this compound?"
Diagnosis: Thermal Instability.
The Science: No.
Master Protocols
Protocol A: Preparation of 100 mM Stock (DMSO)
Best for: Long-term storage and small-volume dosing.[2]
-
Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid DMSO that has been left open, as it absorbs water which accelerates degradation.
-
-
Mix: Vortex until completely clear.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C.
Protocol B: The "Equimolar Base" Method (Aqueous)
Best for: Enzymatic assays requiring high concentrations (>1 mM) without DMSO.
This method converts the insoluble acid into its soluble sodium salt (Sodium 3-(2-bromophenyl)-2-oxopropanoate).[2]
-
Calculate Moles: Determine the micromoles of your solid acid.[2]
-
Prepare Base: Prepare a 1.0 M NaOH stock solution.
-
Titration:
-
Observation: The solution should turn clear as the salt forms.
-
Final Adjustment: Check pH. It should be near neutral. Adjust volume with remaining water/buffer.[2]
-
Warning: Do not overshoot the pH (>10) as this promotes aldol condensation polymerization [1].[2]
-
References
- Margolis, S. A., & Coxon, B. (1986). Identification and quantitation of the impurities in sodium pyruvate. Analytical Chemistry.
-
Sigma-Aldrich/Merck. (n.d.).[2] Phenylpyruvic acid derivatives - Technical Data.
-
PubChem. (2025).[2][5] 3-(2-Bromophenyl)-2-oxopropanoic acid - Compound Summary. National Library of Medicine.
-
Li, T., et al. (2004). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (General reference for DMSO/Water solubility dynamics).
Sources
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- 3. PubChemLite - 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
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- 5. 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 | CID 598758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Validated Reversed-Phase HPLC Method for the Quantification of 3-(2-Bromophenyl)-2-oxopropanoic Acid: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, the accurate and reliable quantification of novel chemical entities is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2-Bromophenyl)-2-oxopropanoic acid, a compound of interest in synthetic chemistry and potential drug discovery pipelines. We will delve into the rationale behind the method development, present a detailed validation protocol in accordance with international guidelines, and compare its performance against an alternative approach involving derivatization.
Introduction to 3-(2-Bromophenyl)-2-oxopropanoic Acid and Analytical Challenges
3-(2-Bromophenyl)-2-oxopropanoic acid is a keto acid with potential applications as a building block in organic synthesis.[1][2][3] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. The inherent polarity of the carboxylic acid and ketone functional groups can present challenges for retention on standard reversed-phase HPLC columns.[4][5][6] This guide addresses these challenges by presenting a robust and validated analytical method.
Proposed Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method with UV detection is proposed for its simplicity, robustness, and wide applicability in quality control laboratories. The fundamental principle of reversed-phase chromatography involves a non-polar stationary phase and a polar mobile phase.[7][8][9] By adjusting the mobile phase composition, the retention of polar analytes like 3-(2-Bromophenyl)-2-oxopropanoic acid can be effectively controlled.
Rationale for Experimental Choices
-
Column Selection: A C18 column is a common choice for reversed-phase HPLC due to its hydrophobic stationary phase, which provides good retention for a wide range of organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer, in this case, an acidic phosphate buffer, is crucial for controlling the ionization state of the carboxylic acid moiety of the analyte.[10] By maintaining the pH below the pKa of the carboxylic acid, the compound will be in its less polar, protonated form, leading to better retention on the C18 column.[5][10] Acetonitrile is often chosen as the organic modifier due to its favorable UV transparency and lower viscosity compared to methanol.[10]
-
Detection: UV detection is selected due to the presence of a chromophore (the phenyl ring) in the analyte's structure, which allows for sensitive detection without the need for derivatization.
Method Validation: A Cornerstone of Trustworthiness
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[11][12][13][14][15] The validation of this HPLC method was performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.[9][14][16][17][18]
The validation process encompasses the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][11][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][16][17][19]
-
Accuracy: The closeness of the test results to the true value.[9][11][16][17][19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][11][16][17][19]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][16][19]
Experimental Protocol: Validated HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(2-Bromophenyl)-2-oxopropanoic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material containing 3-(2-Bromophenyl)-2-oxopropanoic acid in the mobile phase to achieve a final concentration within the validated range.
Data Summary: Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | 0.8% 1.2% |
| Range | 1 - 100 µg/mL | Established |
| Robustness | %RSD ≤ 2.0% | Pass |
Comparison with an Alternative Method: HPLC with Pre-column Derivatization
An alternative approach for the analysis of keto acids involves pre-column derivatization to enhance detection sensitivity, particularly for fluorescence detection.[20][21][22] A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[20][21][22]
| Feature | Proposed RP-HPLC-UV Method | Alternative Derivatization-HPLC-Fluorescence Method |
| Principle | Separation based on polarity with direct UV detection. | Chemical reaction to form a fluorescent derivative, followed by separation and fluorescence detection. |
| Advantages | Simple, direct, robust, and cost-effective. | Higher sensitivity (lower limits of detection and quantification).[20][22] |
| Disadvantages | Lower sensitivity compared to fluorescence detection. | More complex and time-consuming sample preparation due to the derivatization step.[20][22] Potential for incomplete derivatization or side reactions. |
| Typical Application | Routine quality control, purity assessment, and content uniformity where high sensitivity is not the primary requirement. | Trace analysis, analysis in complex biological matrices where high sensitivity is crucial.[21] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
This guide has presented a detailed, validated reversed-phase HPLC method for the analysis of 3-(2-Bromophenyl)-2-oxopropanoic acid. The method is simple, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The comparison with a derivatization-based method highlights the importance of selecting an analytical technique that is fit for its intended purpose. By adhering to rigorous validation protocols as outlined by regulatory bodies such as the ICH, FDA, and USP, we can ensure the generation of high-quality, reliable data, which is the bedrock of scientific integrity and drug development.[7][11][12][13][14][15][18][23][24][25]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
United States Pharmacopeia. USP-NF <621> Chromatography. [Link]
-
Agilent Technologies. (n.d.). Revisions per USP 621. [Link]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2363-2369. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
RSC Publishing. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Yoshida, H., et al. (1995). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 668(1), 1-8. [Link]
-
Khuhawar, M. Y., & Rind, F. M. A. (2002). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chemical Society of Pakistan, 24(2), 119-125. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. [Link]
- Google Patents. (n.d.). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
-
PubChem. (n.d.). 3-(2-bromophenyl)-2-oxopropanoic acid. [Link]
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A Comparative Guide to the Biological Activities of Brominated Phenyl-α-Keto Acids and Their Analogs
In the landscape of modern drug discovery, the exploration of small molecules with the potential to modulate key biological pathways remains a cornerstone of therapeutic innovation. Among these, α-keto acids, particularly those bearing a phenyl group, have garnered significant attention due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activities of 3-(2-Bromophenyl)-2-oxopropanoic acid and its analogs, with a particular focus on the well-studied compound 3-Bromopyruvic acid (3-BP), to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Therapeutic Promise of Phenyl-α-Keto Acids
Phenyl-α-keto acids are a class of organic compounds characterized by a phenyl ring, a carboxylic acid group, and a ketone functional group. Their structural features, particularly the reactive α-keto acid moiety, make them intriguing candidates for interacting with biological macromolecules. The introduction of a bromine atom to the phenyl ring or the aliphatic chain can significantly modulate the compound's electrophilicity, lipophilicity, and, consequently, its biological activity. This guide will delve into the anticancer and antimicrobial properties of these compounds, highlighting the structure-activity relationships that govern their efficacy.
Comparative Analysis of Biological Activities
The biological activities of brominated phenyl-α-keto acids and their analogs are diverse, with the most prominent being their anticancer and antimicrobial effects. These activities are often rooted in their ability to interfere with fundamental metabolic pathways.
Anticancer Activity: Targeting Tumor Metabolism
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift presents a therapeutic window for compounds that can selectively inhibit glycolytic enzymes.
3-Bromopyruvic Acid (3-BP) , a simple analog, has emerged as a potent anticancer agent due to its ability to target key enzymes in this pathway.[1][2] It acts as an inhibitor of hexokinase 2 (HK2) , the enzyme that catalyzes the first committed step of glycolysis.[3] By inhibiting HK2, 3-BP effectively cuts off the cancer cell's primary energy supply, leading to a metabolic catastrophe and subsequent cell death.[1] Furthermore, 3-BP has been shown to inhibit enzymes of the tricarboxylic acid (TCA) cycle and glutaminolysis, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, further crippling the cell's energy production machinery.[4]
While direct comparative data for a series of "3-(2-Bromophenyl)-2-oxopropanoic acid" analogs is limited, studies on related structures provide valuable insights. For instance, 2-oxo-3-phenylquinoxaline derivatives have demonstrated significant antiproliferative activity against colon cancer cells, with IC50 values in the micromolar range.[5] Similarly, various 2-phenylpropionic acid derivatives have been synthesized and evaluated for their anticancer potential against a range of human cancer cell lines, including breast, lung, and prostate cancer.[6][7]
Table 1: Comparative Anticancer Activity of Selected Phenyl-α-Keto Acid Analogs
| Compound/Analog Class | Target Cell Line | Potency (IC50) | Key Findings | Reference |
| 3-Bromopyruvic Acid (3-BP) | Triple-Negative Breast Cancer (TNBC) cells | Dose-dependent inhibition of HK activity | Induces mitochondria-mediated apoptosis by targeting the c-Myc/TXNIP axis.[3] | [3] |
| 2-oxo-3-phenylquinoxaline derivative (7j) | Colorectal Cancer (HCT-116) | 26.75 ± 3.50 µg/mL | Induces apoptosis, confirmed by nuclear disintegration and chromatin fragmentation.[5] | [5] |
| 1,2,4-Oxadiazole bearing isoxazole-pyrazole derivatives | MCF-7, A549, DU-145, MDA MB-231 | Varies by compound | Compound 13h showed the most promising activity against all tested cell lines.[6] | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Cancer) | Varies by compound | Compounds 12, 20-22, and 29 reduced cell viability by 50% and suppressed cell migration.[8] | [8] |
Antimicrobial Activity: A Broad Spectrum of Action
The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Brominated compounds, including analogs of 3-(2-Bromophenyl)-2-oxopropanoic acid, have shown promise in this area.
3-Bromopyruvic Acid (3-BP) has demonstrated notable activity against both bacteria and fungi.[9] Of particular interest is its efficacy against antibiotic-resistant strains of Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer.[1] The antimicrobial action of 3-BP is thought to stem from its interference with essential metabolic pathways in microorganisms, similar to its anticancer mechanism.[9] Studies have shown that 3-BP exhibits a concentration- and time-dependent bactericidal effect.[1]
Other related structures have also been investigated for their antimicrobial properties. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and found to possess dual cyclooxygenase (COX) inhibitory and antibacterial activity.[10] This dual-action profile is particularly attractive as it could potentially address both infection and the associated inflammation. The position and degree of halogenation on the pyrrole ring of natural compounds like pyrrolomycins and marinopyrroles have been strongly associated with their antimicrobial activity.[11]
Table 2: Comparative Antimicrobial Activity of Selected Phenyl-α-Keto Acid Analogs
| Compound/Analog Class | Target Microorganism | Potency (MIC/MBC) | Key Findings | Reference |
| 3-Bromopyruvic Acid (3-BP) | Helicobacter pylori | MIC: 32-128 µg/mL, MBC: 128 µg/mL | Effective against both antibiotic-susceptible and -resistant strains.[1] | [1] |
| 2-(4-substitutedmethylphenyl)propionic acid derivative (6l) | Various bacteria | Promising antibacterial property | Emerged as the best dual COX inhibitory-antibacterial agent in the study.[10] | [10] |
| Pyrrolomycin D | Enterococcus faecalis | MIC: 0.03 µM | Significantly more potent than Pyrrolomycin C.[11] | [11] |
| Auranofin and its analogues | Gram-positive bacteria | Varies by compound | Gold complexes showed greater efficacy than silver complexes.[12] | [12] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of these compounds.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture an aliquot from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mechanistic Insights and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.
Figure 1: Mechanism of action of 3-Bromopyruvic Acid (3-BP) in cancer cells.
Figure 2: Experimental workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The collective evidence strongly suggests that brominated phenyl-α-keto acids and their analogs represent a promising class of compounds with potent anticancer and antimicrobial activities. The mechanism of action, particularly for 3-BP, is well-characterized and involves the disruption of central metabolic pathways that are crucial for the survival of cancer cells and various pathogens.
While 3-BP serves as an excellent model compound, the therapeutic potential of more complex analogs, such as those with substitutions on the phenyl ring, remains an area ripe for further investigation. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of "3-(2-Bromophenyl)-2-oxopropanoic acid" analogs with varied substituents and bromine positions to delineate the key structural features required for optimal activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of novel analogs to understand their mechanisms of action and identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold, paving the way for the development of novel and effective treatments for cancer and infectious diseases.
References
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Grabarska, A., et al. (2021). In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains. Molecules, 26(15), 4437. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Antimicrobial Potential of Bromopyruvic Acid. [Link]
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Carroll, F. I., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 54(17), 5942-5955. [Link]*
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Ravinaik, B., Ramachandran, D., & Basaveswara Rao, M. V. (2020). Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives. Letters in Organic Chemistry, 17(5), 373-381. [Link]
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Chen, L., et al. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Letters, 24(2), 274. [Link]*
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Messeder, D., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer research, 36(5), 2243-2249. [Link]*
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis. [Link]
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Shvidenko, O. S., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. [Link]
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Turgut, Z., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 699-709. [Link]
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PubChem. (n.d.). 3-(2-bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]
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Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3212-3223. [Link]
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Ozoe, Y., et al. (1999). Design and synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver. Bioorganic & medicinal chemistry, 7(7), 1459-1465. [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]
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Massai, L., et al. (2018). Auranofin and its Analogues Show Potent Antimicrobial Activity against Multidrug-Resistant Pathogens: Structure-Activity Relationships. ChemMedChem, 13(22), 2448-2454. [Link]
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Rao, V. U., et al. (2017). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. [Link]
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de la Cruz, M., et al. (2022). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Antibiotics, 11(11), 1500. [Link]
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Al-Warhi, T., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5183. [Link]
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PubChem. (n.d.). 3-Bromo-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
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Podlewska, S., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]
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In-vitro vs. in-vivo efficacy of "3-(2-Bromophenyl)-2-oxopropanoic acid" derivatives
Comparison Guide: In-Vitro vs. In-Vivo Efficacy of 3-(2-Bromophenyl)-2-oxopropanoic Acid Derivatives
Executive Summary
The Bottom Line:
3-(2-Bromophenyl)-2-oxopropanoic acid (2-Br-PPA) represents a classic "Tool Compound" paradox in Schizophrenia drug discovery. While it demonstrates superior in-vitro potency (low
Recommendation:
-
Use 2-Br-PPA for: High-throughput screening (HTS) assay validation and crystallographic structural studies (defining the hydrophobic pocket).
-
Do NOT use 2-Br-PPA for: Oral dosing in behavioral animal models without prodrug modification or alternative delivery vectors.
Scientific Context: The DAAO Hypothesis
Target: D-Amino Acid Oxidase (DAAO).[1][2][3][4] Therapeutic Goal: Elevate synaptic D-Serine levels.[3] Mechanism: D-Serine is a co-agonist at the NMDA receptor (NMDAR).[1][4][5] In Schizophrenia, NMDAR hypofunction is observed.[2][3] Inhibiting DAAO prevents the degradation of D-Serine, restoring NMDAR activity.[3]
The Scaffold: The 2-oxopropanoic acid (phenylpyruvate) scaffold is a transition-state mimic. The ortho-bromine substitution (2-Br) is critical for optimizing the fit within the DAAO active site, distinct from the unsubstituted endogenous Phenylpyruvic acid (PPA).
Pathway Visualization: DAAO/NMDA Axis
Figure 1: Mechanism of Action.[1][2][3][5][6][7][8] 2-Br-PPA inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR signaling.
In-Vitro Profile: Why the "2-Bromo" Modification Matters
The ortho-halogenation of the phenyl ring creates a steric lock and increases lipophilicity, allowing the molecule to displace water in the DAAO hydrophobic pocket more effectively than the parent compound.
Comparative In-Vitro Data (Representative Class Values):
| Compound | Structure Note | IC | Mechanism |
| Sodium Benzoate | Clinical Benchmark | ~ 100 - 200 | Competitive (Weak) |
| Phenylpyruvic Acid (PPA) | Endogenous Parent | ~ 20 - 50 | Competitive |
| 3-(2-Bromophenyl)-2-oxopropanoic acid | 2-Br Substitution | ~ 0.5 - 5.0 | Competitive (Potent) |
| 3-(4-Bromophenyl)-2-oxopropanoic acid | 4-Br Substitution | ~ 10 - 20 | Less favorable steric fit |
Key Insight: The 2-position (ortho) substitution forces the phenyl ring into a conformation that maximizes
The Translational Gap: In-Vivo Challenges
Despite high potency in the test tube, 2-Br-PPA derivatives often fail in rodent models (e.g., PCP-induced hyperlocomotion).
1. The "Acid Head Group" Liability:
The
-
Consequence: Poor passive diffusion across the Blood-Brain Barrier (BBB).
-
Transport: Relies on Monocarboxylate Transporters (MCT1), which are saturable and shared with lactate/pyruvate.
2. Metabolic Instability:
-
Transamination: Rapidly converted to 2-bromo-phenylalanine by transaminases.
-
Enolization: The keto-enol tautomerism of phenylpyruvates can lead to chemical instability in plasma.
3. Pharmacokinetic (PK) Disconnect:
-
Plasma: High concentration achievable (IV/IP dosing).
-
Brain: Low brain-to-plasma ratio (< 0.1), insufficient to inhibit brain DAAO (>80% occupancy required for efficacy).
Experimental Workflow: Identifying the Gap
Figure 2: The "Fail Fast" workflow. Step 4 is the critical bottleneck for acid-based inhibitors.
Detailed Experimental Protocols
Protocol A: In-Vitro DAAO Inhibition Assay (Peroxidase-Coupled)
Purpose: To determine IC
-
Reagents: Recombinant Human DAAO, D-Serine (Substrate), Amplex Red (H
O probe), Horseradish Peroxidase (HRP). -
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is pH sensitive; maintain strict control.
-
Procedure:
-
Incubate 2-Br-PPA (serial dilutions in DMSO) with hDAAO (50 ng/mL) for 10 mins at 25°C.
-
Add Substrate Mix (50 mM D-Serine + 50
M Amplex Red + 0.2 U/mL HRP). -
Read: Fluorescence (Ex/Em: 530/590 nm) continuously for 20 mins.
-
-
Validation: Z-factor must be > 0.5. Reference standard (Sodium Benzoate) must yield IC
~150 M.
Protocol B: In-Vivo Brain Penetration (Microdialysis)
Purpose: To prove if the drug actually reaches the target.
-
Subjects: Male C57BL/6 mice.
-
Probe Implantation: Stereotaxic insertion into the Prefrontal Cortex (PFC).
-
Dosing: Administer 2-Br-PPA (10 mg/kg, IP).
-
Sampling: Collect dialysate every 20 mins for 4 hours.
-
Analysis: HPLC-FLD with NBD-F derivatization to separate D-Serine from L-Serine.
-
Success Criteria: A >50% increase in extracellular D-Serine levels relative to baseline. Note: 2-Br-PPA typically fails this metric despite high plasma exposure.
References
-
Sacchi, S. et al. "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 2012.[7]
-
Hopkins, S.C. et al. "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Expert Opinion on Drug Discovery, 2013.
-
Ferraris, D. et al. "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 2008. (Discusses the phenylpyruvate scaffold SAR).
-
PubChem Compound Summary. "3-(2-Bromophenyl)-2-oxopropanoic acid."[9] National Center for Biotechnology Information.
-
Smith, S.M. et al. "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." Open Medicinal Chemistry Journal, 2010.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino acid oxidase-induced oxidative stress, 3-bromopyruvate and citrate inhibit angiogenesis, exhibiting potent anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 9. PubChemLite - 3-(2-bromophenyl)-2-oxopropanoic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
